4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde
Description
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a 2-chloro-6-fluorobenzyl ether group at the 4-position and an ethoxy group at the 3-position of the benzaldehyde core. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including electron-withdrawing halogen substituents and alkoxy groups, enhance reactivity in nucleophilic aromatic substitution and condensation reactions .
Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYITEQBQAXIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid.
Reduction: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of substituted benzaldehydes. Below is a detailed comparison with structurally analogous derivatives:
Variations in Alkoxy Substituents
- 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 306934-75-8): Differs by a methoxy group at the 3-position instead of ethoxy. Exhibits lower molecular weight (MW: 308.7 vs. 322.7 for the ethoxy variant) and marginally higher polarity, impacting solubility in non-polar solvents . Priced at $100/100 mg (Santa Cruz Biotechnology), suggesting higher synthesis costs per unit mass compared to the ethoxy variant ($135/500 mg) .
Halogen Substitution Patterns
- 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde: Replaces the 6-fluoro substituent with a second chlorine atom at the 4-position of the benzyl group.
- 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde :
Derivatives and Functional Group Transformations
- 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzoic acid (CAS: sc-315096):
- 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS: 1160260-59-2):
Key Data Table: Structural and Commercial Comparison
Q & A
Q. How can researchers optimize the synthesis yield of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxybenzaldehyde while minimizing steric hindrance?
Methodological Answer: The synthesis involves nucleophilic substitution between 2-chloro-6-fluorobenzyl bromide and a phenolic aldehyde intermediate. To mitigate steric challenges:
- Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
- Introduce a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve interfacial interactions .
- Monitor reaction progress via TLC or HPLC to optimize reaction time and temperature (typically 60–80°C under inert atmosphere) .
Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., ethoxy vs. methoxy groups) and aromatic coupling patterns .
- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₆H₁₃ClFO₃) and isotopic patterns .
Q. How can researchers address low solubility in aqueous media during biological assays?
Methodological Answer:
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility without compromising stability .
- Adjust pH to exploit ionization of the aldehyde group (pKa ~8–10) in buffered solutions .
Advanced Research Questions
Q. What electronic effects do the chloro and fluoro substituents impart on the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- The electron-withdrawing Cl and F groups activate the benzaldehyde moiety for nucleophilic attack by increasing electrophilicity at the carbonyl carbon .
- Computational studies (DFT) can map electron density distribution to predict regioselectivity .
- Experimental validation via kinetic studies (e.g., reaction with hydrazines or Grignard reagents) under controlled conditions .
Q. How do reaction conditions influence the stability of the aldehyde group during multi-step syntheses?
Methodological Answer:
- Avoid prolonged exposure to basic media to prevent aldol condensation. Use mild bases (e.g., NaHCO₃) and low temperatures .
- Protect the aldehyde as an acetal during incompatible steps (e.g., oxidation), followed by acidic deprotection .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
